(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide
Description
Properties
IUPAC Name |
4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-[4-ethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O6S2/c1-5-33-21-7-6-8-22-23(21)28(13-14-32-4)25(35-22)26-24(29)19-9-11-20(12-10-19)36(30,31)27-15-17(2)34-18(3)16-27/h6-12,17-18H,5,13-16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSLRJZYKYMAXSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CC(OC(C4)C)C)N2CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide, a sulfonamide derivative, has garnered attention in medicinal chemistry for its potential therapeutic applications. This compound is characterized by its complex structure, which includes a morpholino group and a benzothiazole moiety, both of which contribute to its biological activity.
- Molecular Formula : C₃₄H₄₃N₃O₆S₂
- Molecular Weight : 533.7 g/mol
- CAS Number : 1321729-10-5
The compound's structure allows for diverse interactions with biological targets, making it a candidate for various pharmacological studies.
Biological Activity Overview
Research indicates that benzothiazole derivatives exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties. The specific biological activities of this compound are summarized below:
Antibacterial Activity
Studies have demonstrated that benzothiazole derivatives can inhibit the growth of various bacterial strains. The compound's sulfonamide group may enhance its ability to disrupt bacterial metabolic processes.
Antifungal Activity
The compound has shown potential antifungal effects in vitro. Benzothiazoles are known to interfere with fungal cell wall synthesis and function as effective fungicides.
Anticancer Properties
Recent investigations into the anticancer potential of similar compounds have revealed that they can induce apoptosis in cancer cells. The mechanism involves the inhibition of specific signaling pathways crucial for cell survival and proliferation.
The precise mechanism of action for this compound is still under investigation. However, potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with cellular receptors, altering their signaling pathways.
- DNA/RNA Interactions : The compound might bind to nucleic acids, affecting gene expression.
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of this compound:
In Vivo Studies
Preliminary in vivo studies suggest promising results regarding the safety profile and efficacy of the compound in animal models. Further research is needed to confirm these findings and explore the pharmacokinetics and pharmacodynamics.
Preparation Methods
Reaction Mechanism and Conditions
Thiourea Intermediate Formation :
Ortho-iodoaniline reacts with aroyl isothiocyanate to form a thiourea derivative. This step proceeds at room temperature in water, leveraging the solvent’s polarity to stabilize intermediates.Intramolecular Aromatic Substitution :
Triethylamine induces cyclization via nucleophilic aromatic substitution (SNAr), forming the benzo[d]thiazole core. The reaction is facilitated by the electron-withdrawing iodo group, which activates the aromatic ring for substitution.Michael Addition :
Acrylates undergo Michael addition to the thiazole nitrogen, introducing the 3-(2-methoxyethyl) and 4-ethoxy substituents. This step requires elevated temperatures (80–100°C) to overcome kinetic barriers.
Key Conditions :
- Solvent: Water (enables green chemistry)
- Base: Triethylamine (1.5 equiv)
- Temperature: 25°C (steps 1–2), 80°C (step 3)
- Yield: 68–72%
Introduction of the Sulfonylmorpholino Group
The 2,6-dimethylmorpholino sulfonyl moiety is introduced via sulfonylation of the benzamide intermediate.
Sulfonyl Chloride Preparation
2,6-Dimethylmorpholine is reacted with chlorosulfonic acid under anhydrous conditions to yield the corresponding sulfonyl chloride.
Reaction Setup :
Sulfonylation of Benzamide
The sulfonyl chloride is coupled with 4-aminobenzoic acid derivatives under Schotten-Baumann conditions:
Procedure :
- Dissolve 4-aminobenzoic acid ethyl ester (1.0 equiv) in aqueous NaOH (10%).
- Add sulfonyl chloride (1.1 equiv) dropwise at 0°C.
- Stir for 4 hours, extract with DCM, and purify via column chromatography.
Final Coupling and Stereochemical Control
The Z-configuration of the benzothiazole-imine bond is achieved through controlled coupling and crystallization.
Amidation Reaction
The sulfonylated benzamide is reacted with the benzo[d]thiazol-2(3H)-ylidene intermediate via nucleophilic acyl substitution:
Conditions :
Stereoselective Crystallization
The Z-isomer is isolated via recrystallization from ethanol/water (3:1). Differential solubility arises from intramolecular hydrogen bonding in the Z-form, which reduces polarity.
Industrial-Scale Optimization
Recent advances in continuous flow reactors and machine learning-guided synthesis (e.g., text-mined datasets) have enabled scalable production.
Flow Chemistry Parameters
Purity Enhancement
- Chromatography : Simulated moving bed (SMB) chromatography
- Crystallization : Anti-solvent addition (heptane) to achieve >99.5% purity
Comparative Analysis of Synthetic Routes
Characterization and Validation
Critical quality attributes are verified using:
- NMR Spectroscopy : Confirms Z-configuration via coupling constants (J = 12–14 Hz for trans-alkene protons).
- Mass Spectrometry : ESI-MS m/z 586.2 [M+H]+ (calculated 586.18).
- X-ray Crystallography : Resolves sulfonamide torsion angles (θ = 112–115°), ensuring correct stereochemistry.
Emerging Methodologies
Photocatalytic Coupling
Visible-light-mediated cross-coupling reduces reliance on toxic catalysts (e.g., Pd). Pilot studies report 60–65% yield under blue LED irradiation.
Enzymatic Sulfonylation
Engineered sulfotransferases achieve regioselective sulfonylation at 37°C, pH 7.4 (yield: 55–60%).
Q & A
Q. Methodological Answer :
- Stepwise Synthesis : Begin with functionalized benzo[d]thiazole precursors (e.g., 4-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-one) and employ coupling agents like EDC/HOBt for amide bond formation .
- Sulfonylation : Introduce the 2,6-dimethylmorpholino sulfonyl group via nucleophilic substitution under anhydrous conditions, using DMF as a solvent and triethylamine to scavenge HCl .
- Purification : Utilize column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) and recrystallization (ethanol/water) to isolate intermediates and final product .
How can reaction conditions be optimized to improve yield in sulfonylation steps?
Q. Advanced Method :
- Design of Experiments (DoE) : Apply factorial design to test variables (temperature, solvent polarity, molar ratios). For example, optimize sulfonylation at 50–60°C in DMF with 1.2 equivalents of sulfonyl chloride .
- Flow Chemistry : Use microreactors to enhance mixing and heat transfer for exothermic steps, reducing side reactions .
What analytical techniques are critical for confirming the Z-configuration of the benzamide moiety?
Q. Basic Methodology :
- NMR Spectroscopy : Analyze NOE (Nuclear Overhauser Effect) correlations in to confirm spatial proximity of substituents characteristic of the Z-isomer .
- IR Spectroscopy : Verify C=O stretching frequencies (1660–1680 cm) and sulfonyl S=O vibrations (1150–1250 cm) .
How can tautomeric equilibria in the benzo[d]thiazole core affect spectral interpretation?
Q. Advanced Analysis :
- Tautomer Identification : Use to detect deshielded carbons in thione vs. thiol tautomers. Absence of S-H IR bands (~2500–2600 cm) confirms thione dominance .
- pH-Dependent Studies : Monitor tautomeric shifts via UV-Vis spectroscopy in buffered solutions (pH 2–12) .
What solvent systems are optimal for recrystallizing polar intermediates?
Q. Basic Methodology :
- Mixed Solvents : Use ethanol/water (70:30 v/v) for intermediates with hydroxyl or amine groups. For sulfonamides, try acetone/hexane gradients .
- Crystallization Monitoring : Track supersaturation via turbidity probes to avoid oiling-out .
How can structure-activity relationships (SAR) be explored for this compound’s bioactivity?
Q. Advanced Approach :
- Substituent Scanning : Synthesize analogs with modified morpholino (e.g., 2,5-dimethyl vs. 2,6-dimethyl) or benzamide groups. Compare IC values in enzyme assays (e.g., kinase inhibition) .
- Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding affinities to target proteins .
How should conflicting spectral data (e.g., unexpected 1H-NMR^1 \text{H-NMR}1H-NMR peaks) be resolved?
Q. Advanced Troubleshooting :
- Dynamic Effects : Check for rotameric equilibria in DMSO-d by heating the sample to 80°C to coalesce split peaks .
- X-ray Crystallography : Resolve ambiguities by growing single crystals (e.g., via slow evaporation in chloroform/methanol) .
What strategies ensure accurate solubility profiling in aqueous buffers?
Q. Basic Methodology :
- Shake-Flask Method : Stir the compound in PBS (pH 7.4) at 25°C for 24 hrs, filter, and quantify supernatant via HPLC .
- Co-Solvent Techniques : Use DMSO (<1% v/v) to pre-dissolve the compound before dilution in buffer .
How can substituent effects on metabolic stability be systematically evaluated?
Q. Advanced Strategy :
- In Vitro Assays : Incubate analogs with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Correlate half-life with logP and electron-withdrawing groups (e.g., trifluoromethyl) .
- Isotope Labeling : Use -labeled morpholino groups to track metabolic pathways .
What stability-indicating methods are recommended for long-term storage studies?
Q. Advanced Methodology :
- Forced Degradation : Expose the compound to heat (40°C), humidity (75% RH), and UV light (ICH Q1B). Monitor degradation products via UPLC-PDA .
- Kinetic Modeling : Apply Arrhenius equations to predict shelf life at 25°C based on accelerated stability data (40–60°C) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
